1-Methoxy-2-pentylborinane
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Overview
Description
Preparation Methods
The synthesis of 1-Methoxy-2-pentylborinane typically involves the reaction of pentylboronic acid with methanol under specific conditions. The process can be carried out in the presence of a catalyst to facilitate the reaction. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Methoxy-2-pentylborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-pentylborinane has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-pentylborinane involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Methoxy-2-pentylborinane can be compared with other organoboron compounds such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Trimethylborane: Known for its use in hydroboration reactions.
Boronic esters: Widely used in organic synthesis for their stability and reactivity.
What sets this compound apart is its unique structure, which imparts specific reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
88703-66-6 |
---|---|
Molecular Formula |
C11H23BO |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
1-methoxy-2-pentylborinane |
InChI |
InChI=1S/C11H23BO/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h11H,3-10H2,1-2H3 |
InChI Key |
CMUGPOHSHXLQBU-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCC1CCCCC)OC |
Origin of Product |
United States |
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